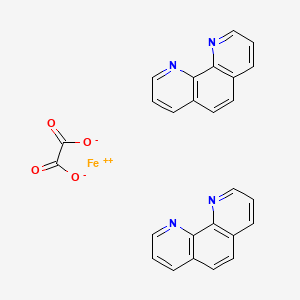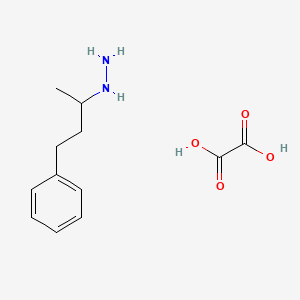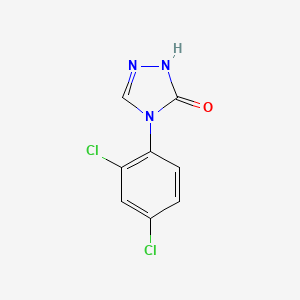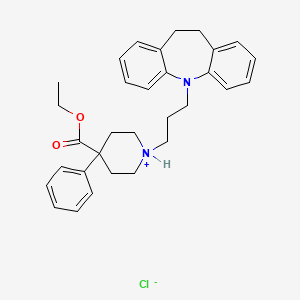![molecular formula C20H34ClNO B13739633 dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride CAS No. 13313-82-1](/img/structure/B13739633.png)
dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride is a chemical compound with the molecular formula C20H34ClNO and a molecular weight of 339.943 g/mol. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a 2-propan-2-ylphenyl group and an azanium chloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride involves several steps. One common synthetic route includes the reaction of 2-methyl-1-(2-propan-2-ylphenyl)cyclohexanol with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Wissenschaftliche Forschungsanwendungen
Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is used in studies involving cell signaling and receptor interactions due to its ability to interact with specific molecular targets.
Medicine: Research on this compound includes its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: It is employed in the production of specialty chemicals and materials, where its unique properties are advantageous.
Wirkmechanismus
The mechanism of action of dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context of the study.
Vergleich Mit ähnlichen Verbindungen
Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride can be compared with other similar compounds, such as:
2-Methyl-1-phenyl-2-propanol: This compound shares a similar structural motif but lacks the azanium chloride moiety, resulting in different chemical properties and applications.
N,N-dimethyl-2-({2-methyl-1-[2-(propan-2-yl)phenyl]cyclohexyl}oxy)ethylamine: This compound is structurally related but differs in the substitution pattern on the cyclohexyl ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13313-82-1 |
|---|---|
Molekularformel |
C20H34ClNO |
Molekulargewicht |
339.9 g/mol |
IUPAC-Name |
dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C20H33NO.ClH/c1-16(2)18-11-6-7-12-19(18)20(22-15-14-21(4)5)13-9-8-10-17(20)3;/h6-7,11-12,16-17H,8-10,13-15H2,1-5H3;1H |
InChI-Schlüssel |
XNVBQYASRKXLHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1(C2=CC=CC=C2C(C)C)OCC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


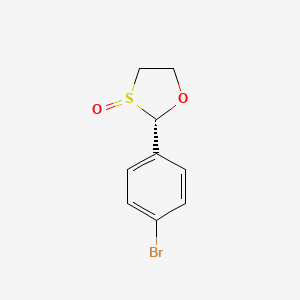
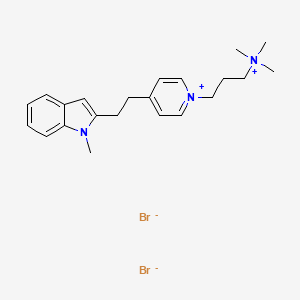

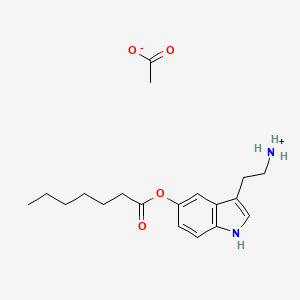
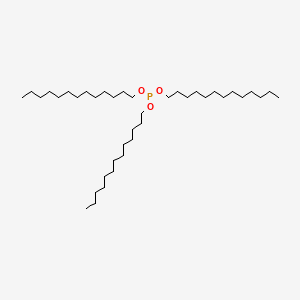
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
